(Z)-1-(4-nitrophenyl)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol
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Overview
Description
1-(4-NITROPHENYL)-2-[(2E)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a thiazolyl group
Preparation Methods
The synthesis of 1-(4-NITROPHENYL)-2-[(2E)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves multiple steps, including the formation of the thiazole ring and the introduction of the nitrophenyl group. The synthetic route typically involves the use of reagents such as thioamides, aldehydes, and nitrobenzene derivatives under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The phenyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-NITROPHENYL)-2-[(2E)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(4-NITROPHENYL)-2-[(2E)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL include:
1-(4-amino-3-nitrophenyl)ethan-1-one: Shares the nitrophenyl group but differs in other structural aspects.
N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine: Contains a nitrophenyl group and a bromophenyl group, offering different reactivity and applications.
The uniqueness of 1-(4-NITROPHENYL)-2-[(2E)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol |
InChI |
InChI=1S/C23H19N3O3S/c27-22(18-11-13-20(14-12-18)26(28)29)15-25-21(17-7-3-1-4-8-17)16-30-23(25)24-19-9-5-2-6-10-19/h1-14,16,22,27H,15H2 |
InChI Key |
LIEFKALAPHUTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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